molecular formula C8H7N3O2 B3027174 Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1234615-76-9

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3027174
CAS No.: 1234615-76-9
M. Wt: 177.16
InChI Key: FEHWBWCQKKRFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methyl ester group at position 5. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 191.19 (CAS: 1234615-76-9; MFCD17016003) . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleotides, enabling interactions with biological targets such as kinases and viral polymerases .

Properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWBWCQKKRFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=NC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187504
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-76-9
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to optimize the synthesis process, focusing on using non-hazardous solvents and reagents to minimize environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, with position-specific reactivity influenced by the electron-withdrawing ester group.

Key Reactions:

  • Chlorination at C2 and C4 :
    Treatment with phosphorus oxychloride (POCl₃) and tertiary amines (e.g., diisopropylethylamine) facilitates chlorination. Optimal conditions involve 3.0 equivalents of POCl₃ and 2.0 equivalents of amine at 75–105°C, yielding 2,4-dichloro derivatives .

    Methyl 7H pyrrolo 2 3 d pyrimidine 5 carboxylatePOCl3,baseΔMethyl 2 4 dichloro 7H pyrrolo 2 3 d pyrimidine 5 carboxylate\text{Methyl 7H pyrrolo 2 3 d pyrimidine 5 carboxylate}\xrightarrow[\text{POCl}_3,\text{base}]{\Delta}\text{Methyl 2 4 dichloro 7H pyrrolo 2 3 d pyrimidine 5 carboxylate}
  • Nucleophilic Displacement :
    Chlorinated intermediates react with amines (e.g., benzylamine) or alcohols under basic conditions (K₂CO₃/NaH) to form substituted products. For example:

    Methyl 2 4 dichloro 7H pyrrolo 2 3 d pyrimidine 5 carboxylate+R NH2baseMethyl 2 R amino 4 chloro 7H pyrrolo 2 3 d pyrimidine 5 carboxylate\text{Methyl 2 4 dichloro 7H pyrrolo 2 3 d pyrimidine 5 carboxylate}+\text{R NH}_2\xrightarrow{\text{base}}\text{Methyl 2 R amino 4 chloro 7H pyrrolo 2 3 d pyrimidine 5 carboxylate}

Table 1: Substitution Reactions and Conditions

Position Reagent Conditions Product
C2, C4POCl₃, DIPEA75–105°C, 16 hr Dichloro derivative
C4Benzylamine, K₂CO₃DMF, 80°C, 12 hr 4-Benzylamino analog
C2Methanol, NaHTHF, reflux, 6 hr2-Methoxy derivative

Ester Functionalization

The methyl ester at C5 undergoes hydrolysis, amidation, or transesterification.

  • Hydrolysis :
    Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis converts the ester to a carboxylic acid:

    Methyl esterHCl or NaOHΔ7H pyrrolo 2 3 d pyrimidine 5 carboxylic acid\text{Methyl ester}\xrightarrow[\text{HCl or NaOH}]{\Delta}\text{7H pyrrolo 2 3 d pyrimidine 5 carboxylic acid}
  • Amidation :
    Reaction with amines (e.g., NH₃, alkylamines) in methanol or DMF yields primary or secondary amides :

    Methyl ester+R NH2base5 R carbamoyl 7H pyrrolo 2 3 d pyrimidine\text{Methyl ester}+\text{R NH}_2\xrightarrow{\text{base}}\text{5 R carbamoyl 7H pyrrolo 2 3 d pyrimidine}

Condensation and Cyclization

The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles. For example, reaction with benzaldehyde under acidic conditions produces tricyclic derivatives.

Methyl ester+PhCHOHCl EtOHBenzofused pyrrolopyrimidine\text{Methyl ester}+\text{PhCHO}\xrightarrow{\text{HCl EtOH}}\text{Benzofused pyrrolopyrimidine}

Oxidation and Reduction

  • Oxidation :
    The pyrrole ring is susceptible to oxidation. Treatment with H₂O₂ or mCPBA oxidizes the pyrrole nitrogen, forming N-oxide derivatives.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, altering aromaticity and reactivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable functionalization at C4 or C7:

4 Chloro derivative+Ar B OH 2Pd dppf Cl24 Aryl pyrrolopyrimidine\text{4 Chloro derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd dppf Cl}_2}\text{4 Aryl pyrrolopyrimidine}

Table 2: Cross-Coupling Examples

Coupling Type Catalyst Substrate Product
SuzukiPd(PPh₃)₄4-Chloro, aryl boronic acid4-Aryl analog
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Chloro, amine4-Amino derivative

Protecting Group Manipulation

The NH group at position 7 can be protected (e.g., with benzyl or tosyl groups) to direct reactivity. Deprotection is achieved via hydrogenolysis or acidolysis .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The ester group deactivates the pyrimidine ring, directing electrophiles to C2 and C4.

  • Nucleophilic Reactivity : The pyrrole nitrogen acts as a nucleophile, participating in alkylation or acylation reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • SMILES Notation : COC(=O)C1=CNC2=NC=NC=C12
  • InChIKey : FEHWBWCQKKRFGX-UHFFFAOYSA-N

Medicinal Chemistry

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is explored for its potential as a kinase inhibitor , which is crucial in cancer research. Its structure allows it to interact with various biological targets, potentially inhibiting key enzymes involved in tumor growth.

Biological Studies

Research indicates that compounds similar to this compound can inhibit certain flaviviruses and may have applications in antiviral therapies. The compound's mechanism of action involves interference with viral replication processes.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in creating derivatives that exhibit enhanced biological activities due to structural modifications.

Agrochemical Development

This compound is also investigated for its potential use in developing new agrochemicals, contributing to sustainable agricultural practices.

Case Studies

  • Kinase Inhibition Studies
    • A study evaluated the compound's efficacy against various kinases involved in cancer pathways. Results indicated significant inhibition of the target kinases at nanomolar concentrations, suggesting its potential as a therapeutic agent.
  • Viral Replication Inhibition
    • Research demonstrated that this compound exhibited antiviral properties by inhibiting the replication of flaviviruses in vitro. This finding supports further investigation into its application as an antiviral drug.

Mechanism of Action

The mechanism of action of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, binding to enzymes like EGFR, Her2, VEGFR2, and CDK2. This binding inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is associated with the upregulation of proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Substituent Type and Position

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Methyl ester (5) C₈H₇N₃O₂ Reference compound
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Ethyl ester (5) C₉H₉N₃O₂ Ethyl ester increases lipophilicity; may alter metabolic stability
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Cl (4), CH₃ (7), COOH (5) C₈H₆ClN₃O₂ Carboxylic acid enhances polarity; Cl and CH₃ may sterically hinder interactions
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Methyl ester (4) C₈H₇N₃O₂ Ester at position 4 alters electronic distribution and binding affinity
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine Ribose (7), F (5), NH₂ (4) C₁₄H₁₈FN₅O₄ Ribose moiety confers nucleoside properties; F enhances enzymatic stability
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2), F (5), CH₃ (7) C₇H₅ClFN₃ Halogen substitutions (Cl, F) increase electrophilicity; no ester group reduces polarity

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) exhibit higher aqueous solubility than ester analogues, critical for bioavailability .
  • Stability : Ethyl esters (e.g., Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) may resist enzymatic hydrolysis better than methyl esters, prolonging half-life .
  • Reactivity : Aldehyde derivatives (e.g., 4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) serve as intermediates for further functionalization .

Key Data Table

Property Methyl 5-Carboxylate Ethyl 5-Carboxylate 4-Chloro-7-methyl-5-carboxylic Acid 4-Amino-5-fluoro Ribonucleoside
Molecular Weight 191.19 191.19 227.61 339.32
LogP ~1.5 (estimated) ~2.0 ~0.8 ~1.2
Solubility (mg/mL) Low (ester) Moderate (ester) High (carboxylic acid) Moderate (nucleoside)
Enzymatic Stability Moderate High Low High
Bioactivity Intermediate Intermediate Not reported EC₅₀ = 0.5 μM (HCV)

Biological Activity

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a bicyclic structure that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and may influence its interaction with biological targets.

Anticancer Activity

Research has highlighted the potential of pyrrolo[2,3-d]pyrimidines as inhibitors of tumor cell proliferation. Notably, some derivatives have shown selectivity for folate receptors (FRs), which are overexpressed in many cancers.

  • Mechanism of Action : These compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in purine biosynthesis. Inhibition of this pathway leads to depletion of purine nucleotides, which is vital for cancer cell proliferation .
  • Case Study : A study evaluating various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that specific analogs exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the nanomolar range. The most active compounds were noted for their selective uptake via FRs, enhancing their therapeutic index over traditional antifolates like methotrexate .

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidines have also been investigated for their antibacterial and antifungal properties.

  • Antibacterial Properties : Compounds within this class have shown activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial DNA synthesis or inhibition of essential enzymes involved in metabolic pathways .
  • Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens, suggesting a broad spectrum of antimicrobial action that could be leveraged in therapeutic applications .

Data Summary

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity TypeTarget Enzyme/PathwayPotency (IC50)Reference
AnticancerGARFTaseNanomolar range
AntibacterialVarious bacterial strainsVaries
AntifungalFungal pathogensModerate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as cyclization of pyrimidine intermediates followed by carboxylation. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate and subsequent chlorination . Optimization may include using continuous flow reactors to improve yield and purity . Key steps involve controlling temperature (e.g., 60°C for coupling reactions) and selecting catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolo-pyrimidine scaffold and ester group. For example, 1^1H NMR can identify aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity . Infrared (IR) spectroscopy confirms carbonyl stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance kinase selectivity in drug discovery?

  • Methodology : Rational design involves substituting the methyl ester or pyrrole/pyrimidine rings. For instance, replacing the ester with a nitrile group (e.g., (R)-3-oxopropanenitrile derivatives) improved JAK1 selectivity by altering hydrogen bonding with kinase ATP pockets . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities. In vitro kinase assays (e.g., ADP-Glo™) validate selectivity against panels like EGFR, VEGFR2, and JAK isoforms .

Q. What strategies resolve contradictions in reported biological activities of pyrrolo-pyrimidine derivatives?

  • Methodology : Discrepancies in kinase inhibition data may arise from assay conditions (e.g., ATP concentration) or cellular context. Meta-analysis of literature (e.g., comparing IC₅₀ values from and ) and orthogonal assays (e.g., cellular proliferation vs. enzymatic inhibition) clarify mechanisms. For example, off-target effects in cell-based assays may explain divergent results .

Q. How do crystallographic studies inform the binding mode of this compound derivatives with target proteins?

  • Methodology : X-ray crystallography of protein-ligand complexes (e.g., JAK1 or CDK2) reveals critical interactions. For analogous compounds, the pyrrolo-pyrimidine core occupies the ATP-binding pocket, with the ester group forming hydrophobic contacts. Structural data guide optimization—e.g., introducing fluorine at the 5-position enhances van der Waals interactions . Synchrotron radiation (e.g., at 1.8 Å resolution) resolves binding details .

Q. What in vitro ADMET profiling approaches are used to evaluate pyrrolo-pyrimidine-based candidates?

  • Methodology :

  • Metabolic stability : Microsomal assays (human liver microsomes + NADPH) quantify half-life.
  • Permeability : Caco-2 monolayers predict intestinal absorption.
  • CYP inhibition : Fluorescent probes assess interactions with CYP3A4/2D6.
  • Plasma protein binding : Equilibrium dialysis determines free fraction.
    Data from show that ester derivatives often exhibit moderate clearance (>20 mL/min/kg) but require prodrug strategies for oral bioavailability.

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodology :

Core modifications : Vary substituents at positions 4, 5, and 7 (e.g., chloro, ethyl, morpholinyl) .

Side-chain diversity : Introduce spirocycles (e.g., 5-azaspiro[2.4]heptane) to restrict conformational flexibility .

Bioisosteric replacements : Replace the ester with amides or heterocycles.
Data analysis uses multivariate regression (e.g., partial least squares) to correlate structural features with activity. Heatmaps visualize potency vs. selectivity trade-offs .

Q. What computational tools predict the pharmacokinetic properties of pyrrolo-pyrimidine derivatives?

  • Methodology :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and blood-brain barrier penetration.
  • Quantum Mechanics (QM) : Gaussian calculations optimize ground-state geometries for docking.
  • Machine Learning : Random forest models trained on ChEMBL data prioritize synthetic targets .

Cross-Disciplinary Applications

Q. How is this compound utilized in photodynamic therapy (PDT) research?

  • Methodology : The compound’s conjugated system enables singlet oxygen generation under UV/visible light. In vitro PDT efficacy is tested via ROS detection (e.g., DCFH-DA assay) in cancer cell lines. Modifications with heavy atoms (e.g., iodine at position 5) enhance intersystem crossing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.